Menthone

Beschreibung

This compound has been reported in Minthostachys mollis, Swertia japonica, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

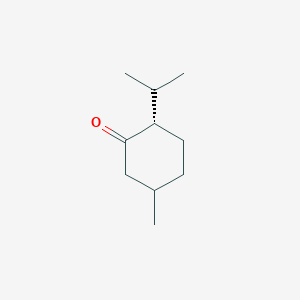

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044384, DTXSID2044478 | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

89-80-5, 14073-97-3 | |

| Record name | (±)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-menthan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Elucidation of the Menthone Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Menthone biosynthesis pathway, a critical route for the production of valuable monoterpenoids in plants of the Mentha genus, particularly peppermint (Mentha x piperita). This document details the enzymatic steps, subcellular organization, and quantitative aspects of the pathway, offering valuable insights for researchers in metabolic engineering, natural product synthesis, and drug development.

Introduction to this compound Biosynthesis

This compound is a naturally occurring monoterpene and a key intermediate in the biosynthesis of menthol, the principal component of peppermint essential oil. The characteristic flavor and cooling sensation of peppermint are primarily attributed to menthol and its derivatives. The elucidation of the this compound biosynthesis pathway has been a significant achievement in plant biochemistry, revealing a complex and highly regulated metabolic network distributed across multiple subcellular compartments. Understanding this pathway is crucial for efforts to enhance the yield and quality of essential oils through genetic engineering and synthetic biology approaches.

The biosynthesis of this compound begins with the universal precursors of all terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily generated through the methylerythritol 4-phosphate (MEP) pathway within plastids. A series of eight enzymatic reactions then convert these precursors into this compound.

The this compound Biosynthesis Pathway

The biosynthesis of (-)-menthone from the primary metabolites is a multi-step process localized within the glandular trichomes of peppermint leaves.[1] The pathway involves a series of enzymes, including synthases, hydroxylases, dehydrogenases, reductases, and an isomerase, operating in a coordinated fashion across different subcellular compartments.

The key enzymatic steps are as follows:

-

Geranyl Diphosphate Synthase (GPPS): Located in the leucoplasts, GPPS catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl diphosphate (GPP), the universal precursor for all monoterpenes.[1]

-

(-)-Limonene Synthase (LS): Also in the leucoplasts, LS cyclizes GPP to form the first committed intermediate of the pathway, (-)-limonene.[1]

-

(-)-Limonene-3-Hydroxylase (L3OH): This cytochrome P450 monooxygenase, anchored to the endoplasmic reticulum, hydroxylates (-)-limonene at the C3 position to produce (-)-trans-isopiperitenol.[1]

-

(-)-trans-Isopiperitenol Dehydrogenase (IPD): Located in the mitochondria, this NAD+-dependent dehydrogenase oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.[2]

-

(-)-Isopiperitenone Reductase (IPR): This NADPH-dependent reductase, found in the cytosol, catalyzes the reduction of the double bond in (-)-isopiperitenone to form (+)-cis-isopulegone.

-

(+)-cis-Isopulegone Isomerase (IPI): A cytosolic enzyme that isomerizes (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone Reductase (PR): Also in the cytosol, PR reduces the exocyclic double bond of (+)-pulegone to yield a mixture of (-)-menthone and (+)-isothis compound.[1]

-

(-)-Menthone Reductase (MR): This cytosolic enzyme further reduces (-)-menthone to (-)-menthol.[1]

Caption: The this compound biosynthesis pathway in Mentha piperita.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes in the this compound biosynthesis pathway have been characterized, providing crucial data for understanding the flux through the pathway and for metabolic engineering efforts.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Optimal pH |

| (-)-Limonene Synthase (LS) | Geranyl pyrophosphate | 1.8[3] | 0.3[4][5] | ~6.7[3] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPD) | (-)-trans-Isopiperitenol | 72[6] | - | 10.5[2] |

| NAD⁺ | 410[7] | - | ||

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0[8] | 1.3[8] | 5.5[8] |

| NADPH | 2.2[8] | - | ||

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3[8] | 1.8[8] | 5.0[8] |

| NADPH | 6.9[8] | - | ||

| (-)-Menthone Reductase (MR) | (-)-Menthone | 3.0[1][9] | 0.6[1][9] | ~7.0[1] |

| NADPH | 0.12[1][9] | - | ||

| (+)-Neomenthol Dehydrogenase (MND) | (-)-Menthone | 674[1][9] | 0.06[1][9] | 9.3[1] |

| NADPH | 10[1] | - |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a variety of experimental techniques. Detailed below are protocols for key experiments.

Isolation of Glandular Trichomes from Mentha piperita

This protocol describes a method for the isolation of secretory cells from peppermint glandular trichomes, which are the primary sites of monoterpene biosynthesis.

Caption: Workflow for the isolation of glandular trichomes.

Materials:

-

Young, expanding peppermint leaves

-

Glass beads (400-600 µm diameter)

-

Isolation buffer (e.g., 25 mM HEPES, pH 7.4, 200 mM sorbitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT)

-

Nylon mesh filters (e.g., 100 µm and 20 µm)

-

Centrifuge

Procedure:

-

Leaf Collection: Harvest young, fully expanded leaves from healthy peppermint plants.

-

Surface Abrasion: Gently abrade the leaf surfaces with glass beads in a minimal volume of ice-cold isolation buffer to detach the glandular trichomes.

-

Trichome Collection: Decant the buffer containing the detached trichomes.

-

Filtration: Pass the suspension through a series of nylon mesh filters to remove larger debris and leaf fragments.

-

Centrifugation: Centrifuge the filtered suspension at a low speed (e.g., 100 x g) to pellet the glandular trichome cells.

-

Washing: Gently resuspend the pellet in fresh isolation buffer and repeat the centrifugation step to wash the cells.

-

Storage: The final pellet of isolated glandular trichome cells can be used immediately for enzyme assays or stored at -80°C for later use.

In Vitro Enzyme Activity Assays

This protocol provides a general framework for assaying the activity of dehydrogenase and reductase enzymes in the this compound biosynthesis pathway.

Materials:

-

Isolated glandular trichome protein extract or purified recombinant enzyme

-

Assay buffer (specific to the enzyme, see table above)

-

Substrate (e.g., (-)-trans-isopiperitenol for IPD, (+)-pulegone for PR)

-

Cofactor (NAD⁺ for IPD, NADPH for PR and MR)

-

Spectrophotometer or Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube or cuvette, prepare a reaction mixture containing the assay buffer, substrate, and cofactor at their optimal concentrations.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme preparation.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a specific period.

-

Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by rapid freezing.

-

Product Analysis:

-

Spectrophotometric Assay: For dehydrogenases and reductases, the change in absorbance at 340 nm due to the oxidation or reduction of NAD(P)H can be monitored continuously.

-

GC-MS Analysis: For all enzymes, the reaction products can be extracted with an organic solvent (e.g., hexane or ethyl acetate) and analyzed by GC-MS to identify and quantify the products formed.

-

Protein Extraction and Immunoblotting

This protocol outlines the steps for extracting total protein from isolated glandular trichomes and performing a western blot to detect specific enzymes.

Caption: Workflow for protein extraction and immunoblotting.

Materials:

-

Isolated glandular trichomes

-

Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford or BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target enzyme

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize the isolated trichomes in ice-cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the extract using a standard protein assay.

-

SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and then apply the chemiluminescent substrate. Detect the signal using an appropriate imaging system.

RNA Isolation and Gene Expression Analysis (Northern Blot)

This protocol describes the isolation of total RNA from glandular trichomes and the subsequent analysis of specific gene expression by Northern blotting.

Materials:

-

Isolated glandular trichomes

-

RNA extraction reagent (e.g., TRIzol)

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

Hybridization buffer

-

Radioactively or non-radioactively labeled DNA probe specific to the gene of interest

Procedure:

-

RNA Isolation: Homogenize the trichomes in RNA extraction reagent and follow the manufacturer's protocol to isolate total RNA.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer and assess its integrity by gel electrophoresis.

-

Formaldehyde-Agarose Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.

-

Northern Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary action.

-

Probe Hybridization: Pre-hybridize the membrane and then hybridize it with the labeled DNA probe overnight.

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe by autoradiography or chemiluminescence, depending on the label used.

Conclusion

The elucidation of the this compound biosynthesis pathway in Mentha piperita represents a significant body of research that has provided a detailed molecular and biochemical understanding of this important metabolic route. The quantitative data and experimental protocols presented in this guide offer a valuable resource for scientists and researchers aiming to further investigate and manipulate this pathway for various applications, from improving essential oil production to developing novel biocatalysts for the synthesis of high-value chemicals. The intricate subcellular organization and the coordinated regulation of the enzymatic steps highlight the complexity and elegance of plant metabolic networks. Future research in this area will likely focus on the transcriptional regulation of the pathway, the transport of intermediates between cellular compartments, and the application of synthetic biology to reconstruct and optimize this compound and menthol production in microbial systems.

References

- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of this compound Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of Menthone and Isomenthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of menthone and isothis compound, two diastereomeric monoterpene ketones. A detailed analysis of their conformational preferences, the stereochemical relationship between them, and the dynamics of their interconversion is presented. This document summarizes key quantitative data, outlines detailed experimental protocols for their characterization, and includes visualizations of fundamental stereochemical concepts. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, stereochemistry, and drug development.

Introduction

This compound and isothis compound are naturally occurring monoterpenoids and are diastereomers of 2-isopropyl-5-methylcyclohexanone.[1][2] They are found in the essential oils of various plants, most notably in peppermint oil.[2] The stereochemistry of these molecules plays a crucial role in their chemical and physical properties, including their distinct aromas. This compound is described as having a clean, minty aroma, while isothis compound possesses a "green" or "musty" note.[2] Understanding the three-dimensional structure and conformational dynamics of this compound and isothis compound is fundamental for applications in the flavor and fragrance industry, as well as for their use as chiral synthons in asymmetric synthesis.

This guide delves into the core principles of the stereochemistry of this compound and isothis compound, focusing on their configurational and conformational analysis.

Stereochemical Configuration

The structure of 2-isopropyl-5-methylcyclohexanone contains two chiral centers at the C2 and C5 positions, giving rise to four possible stereoisomers. This compound and isothis compound are diastereomers, differing in the relative orientation of the isopropyl and methyl groups.

-

This compound is the trans isomer, where the isopropyl and methyl groups are on opposite sides of the cyclohexane ring. The two enantiomers of this compound are (2S,5R)-(-)-menthone and (2R,5S)-(+)-menthone.

-

Isothis compound is the cis isomer, with the isopropyl and methyl groups on the same side of the ring. The enantiomers of isothis compound are (2S,5S)-(+)-isothis compound and (2R,5R)-(-)-isothis compound.

The relationship between these stereoisomers can be visualized as follows:

Conformational Analysis

The conformational preferences of this compound and isothis compound are dictated by the steric interactions of the bulky isopropyl and smaller methyl groups on the flexible cyclohexane ring. The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize torsional and angle strain.

This compound

For the trans-isomer, this compound, the most stable conformation is a chair form where both the isopropyl and methyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if either of the large alkyl groups were in an axial position. Computational studies have shown that the diequatorial conformer is significantly lower in energy than any other possible conformation.

Isothis compound

In the case of the cis-isomer, isothis compound, a diequatorial arrangement of both substituents is not possible in a chair conformation. Consequently, isothis compound exists as an equilibrium mixture of two chair conformers. Experimental and computational data indicate that the predominant conformer at room temperature is the one with the larger isopropyl group in an axial position and the smaller methyl group in an equatorial position.[3] This counterintuitive preference is attributed to the minimization of overall steric strain. Placing the larger isopropyl group in the equatorial position would force the methyl group into an axial position, leading to significant 1,3-diaxial interactions.

Quantitative Conformational Data

The conformational preferences of this compound and isothis compound have been investigated using various experimental and computational techniques. The following tables summarize key quantitative data from these studies.

Table 1: Conformational Equilibrium of Isothis compound

| Conformer | Population at Room Temperature (%) |

| Axial Isopropyl, Equatorial Methyl | ~79[3] |

| Equatorial Isopropyl, Axial Methyl | ~21 |

Table 2: Calculated Relative Energies and Dihedral Angles of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Dihedral Angle (τ₁) H11-C7-C2-C1 (°) |

| A | B3LYP/aug-cc-pVTZ | 0.00 | -60.0 |

| B | B3LYP/aug-cc-pVTZ | 1.25 | 59.8 |

| C | B3LYP/aug-cc-pVTZ | 2.95 | 179.8 |

| A | B3LYP/6-311++G(d,p) | 0.00 | -60.0 |

| B | B3LYP/6-311++G(d,p) | 1.26 | 59.8 |

| C | B3LYP/6-311++G(d,p) | 2.94 | 179.8 |

| A | MP2/6-311++G(d,p) | 0.83 | -60.0 |

| B | MP2/6-311++G(d,p) | 0.00 | 59.8 |

| C | MP2/6-311++G(d,p) | 2.65 | 179.8 |

Data adapted from computational studies. The dihedral angle τ₁ describes the rotation of the isopropyl group.[4]

Table 3: Experimentally Determined Structural Parameters of this compound and Isomenthol from Gas Electron Diffraction

| Parameter | This compound (all equatorial) | Isomenthol (major conformer) |

| r(C−C) (Å) | 1.534(2) | 1.538(1) |

| r(C−O) (Å) | 1.408(10) | 1.427(13) |

| ∠C−C−Cring (°) | 112.2(5) | 112.6(25) |

| Dihedral Angle φ (Ci-pr−Cring) (°) | 57(7) | -63(17) |

Note: Data for isomenthol, the alcohol analog of isothis compound, is provided as a close structural reference.[1]

Epimerization of this compound and Isothis compound

This compound and isothis compound can be interconverted through a process called epimerization.[2] This reaction occurs via an enol or enolate intermediate, which is catalyzed by either acid or base. The epimerization at the C2 carbon, which bears the isopropyl group, leads to the inversion of its stereochemistry, thus converting this compound to isothis compound and vice versa.

At equilibrium, the mixture favors the more stable this compound isomer. At room temperature, an equilibrium mixture contains approximately 71% this compound and 29% isothis compound.[2]

Experimental Protocols

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the dominant conformation and the conformational equilibrium of this compound and isothis compound in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound or isothis compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum at room temperature on a spectrometer with a field strength of 400 MHz or higher.

-

Analyze the vicinal coupling constants (³JHH) between protons on adjacent carbons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

For a chair conformation, large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller values (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

-

By measuring the coupling constants for the protons on the cyclohexane ring, the axial or equatorial orientation of these protons, and consequently the substituents, can be deduced.

-

-

Variable-Temperature (VT) NMR (for Isothis compound):

-

To study the conformational equilibrium of isothis compound, acquire ¹H NMR spectra at a range of temperatures (e.g., from 298 K down to 183 K).

-

At lower temperatures, the rate of ring-flipping slows down, and it may be possible to observe separate signals for the two chair conformers.

-

The relative integrals of the signals corresponding to each conformer can be used to determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the conformers at different temperatures.

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton coupling networks and aid in the assignment of all proton signals.

-

Run NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to identify through-space correlations between protons. For example, strong NOEs between an axial substituent and other axial protons on the same face of the ring can confirm its axial orientation.

-

Conformational Analysis by Computational Chemistry

Objective: To calculate the relative energies and geometries of the possible conformers of this compound and isothis compound.

Methodology (using Gaussian software):

-

Structure Building:

-

Using a molecular modeling program (e.g., GaussView), build the 3D structures of the different possible chair conformers of this compound and isothis compound.

-

-

Conformational Search (for flexible groups):

-

For the diequatorial this compound conformer, perform a relaxed potential energy surface scan by rotating the dihedral angle of the isopropyl group to identify the most stable rotamers.

-

-

Geometry Optimization and Energy Calculation:

-

For each starting conformer, perform a geometry optimization and frequency calculation using an appropriate level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-31G(d) or larger basis set).

-

The geometry optimization will find the lowest energy structure for that particular conformer.

-

The frequency calculation confirms that the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

-

Analysis of Results:

-

Compare the calculated energies (including ZPVE correction) of all the optimized conformers to determine the most stable conformer and the relative energies of the others.

-

Analyze the optimized geometries to obtain structural parameters such as bond lengths, bond angles, and dihedral angles.

-

The calculated Boltzmann distribution at a given temperature can be used to predict the equilibrium populations of the different conformers.

-

Conclusion

The stereochemistry of this compound and isothis compound provides a classic example of the interplay between configurational isomerism and conformational preferences in substituted cyclohexanes. This compound exists predominantly in a stable diequatorial chair conformation, while isothis compound exists as an equilibrium of two chair conformers, with the conformer having an axial isopropyl group being the major component. The facile epimerization between these two diastereomers highlights the dynamic nature of their stereochemistry. A thorough understanding of these principles, supported by the experimental and computational methods outlined in this guide, is essential for professionals working with these and other chiral molecules in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Exploring the conformational landscape of menthol, this compound, and isothis compound: a microwave study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the conformational landscape of menthol, this compound, and isothis compound: a microwave study [frontiersin.org]

Absolute Configuration of l-Menthone and d-Menthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absolute configuration of l-menthone and d-menthone, critical chiral molecules in flavor, fragrance, and pharmaceutical industries. This document details their stereochemical properties, methods for absolute configuration determination, and relevant experimental protocols.

Introduction to Menthone Stereoisomers

This compound, a monoterpene ketone, possesses two chiral centers, giving rise to four possible stereoisomers. These are grouped into two pairs of enantiomers: the menthones (trans-isomers) and the isomenthones (cis-isomers). The prefixes 'l' and 'd' refer to the levorotatory and dextrorotatory nature of the molecules, respectively, indicating the direction in which they rotate plane-polarized light.

The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) R/S notational system. For this compound, the key stereoisomers are:

-

l-Menthone : The naturally abundant form, also referred to as (-)-menthone.[1] Its absolute configuration is (2S, 5R) .[1]

-

d-Menthone : The enantiomer of l-menthone, also known as (+)-menthone. Its absolute configuration is (2R, 5S) .

These two molecules are non-superimposable mirror images of each other and thus have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Quantitative Data Summary

The physical and stereochemical properties of l-menthone and d-menthone are summarized in the table below for easy comparison.

| Property | l-Menthone | d-Menthone | Reference |

| Absolute Configuration | (2S, 5R) | (2R, 5S) | [1] |

| Synonyms | (-)-Menthone | (+)-Menthone | [1] |

| Specific Optical Rotation | [α]D20 = -24.8° | [α]D18 = +24.85° | [2] |

| Boiling Point | 207 °C | 204 °C | [2] |

| Density | 0.895 g/cm³ (at 20°C) | 0.8963 g/cm³ (at 20°C) | [2] |

| Molar Mass | 154.25 g/mol | 154.25 g/mol | [3] |

Stereochemical Relationships

The relationship between the different this compound and isothis compound stereoisomers can be visualized as a network of enantiomeric and diastereomeric pairs. This compound and isothis compound are diastereomers, differing in the configuration at one of their two chiral centers. They can interconvert through an enol intermediate, a process known as epimerization.[1]

Experimental Protocols for Absolute Configuration Determination

The absolute configuration of chiral molecules like l-menthone and d-menthone is determined experimentally using a variety of sophisticated analytical techniques.

General Experimental Workflow

The general workflow for determining the absolute configuration of a chiral ketone like this compound involves isolation, purification, and subsequent analysis by one or more spectroscopic or crystallographic methods.

Detailed Methodologies

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for differentiating between enantiomers. By reacting the this compound enantiomers with a chiral derivatizing agent (CDA), diastereomeric derivatives are formed which exhibit distinct NMR spectra.

-

Objective: To determine the absolute configuration of this compound by forming diastereomeric derivatives with a known chiral auxiliary and analyzing the resulting NMR spectra.

-

Materials:

-

Sample of this compound (l- or d-)

-

Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

High-resolution NMR spectrometer

-

-

Protocol:

-

Derivatization: In an NMR tube, react a known quantity of the this compound sample with an equimolar amount of the chiral derivatizing agent (e.g., Mosher's acid chloride) in the presence of a suitable base (e.g., pyridine-d₅) in deuterated chloroform. The reaction forms diastereomeric esters.

-

NMR Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra of the resulting diastereomeric mixture.

-

Spectral Analysis: Analyze the chemical shifts of the protons and carbons near the newly formed chiral center. The different spatial arrangement of the substituents in the diastereomers will lead to measurable differences in their chemical shifts.

-

Configuration Assignment: By comparing the observed chemical shift differences with established models for the chiral derivatizing agent (e.g., the Mosher's method model), the absolute configuration of the original this compound enantiomer can be deduced.[4]

-

4.2.2. X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the absolute configuration by mapping the three-dimensional arrangement of atoms in a crystalline solid.[5][6]

-

Objective: To determine the absolute three-dimensional structure of a this compound derivative.

-

Materials:

-

Purified sample of a suitable crystalline derivative of this compound (e.g., a semicarbazone or oxime)

-

Appropriate solvents for crystallization

-

Single-crystal X-ray diffractometer

-

-

Protocol:

-

Crystallization: Grow single crystals of a this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[7][8][9]

-

Data Collection: Mount a suitable crystal on the goniometer of the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined against the experimental data.

-

Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects (the Friedel pairs). The Flack parameter is calculated to confirm the correctness of the assigned absolute configuration.

-

4.2.3. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers give mirror-image CD spectra.

-

Objective: To differentiate between l- and d-menthone and to help assign the absolute configuration by comparing experimental spectra with theoretical calculations.

-

Materials:

-

Purified samples of l- and d-menthone

-

Spectroscopic grade solvent (e.g., methanol or hexane)

-

Circular dichroism spectrophotometer

-

-

Protocol:

-

Sample Preparation: Prepare solutions of known concentrations of the this compound enantiomers in a suitable transparent solvent.

-

CD Spectrum Acquisition: Record the CD spectra of the samples over the appropriate wavelength range for the n→π* transition of the carbonyl group (typically around 280-320 nm).

-

Spectral Analysis: The CD spectrum of l-menthone will be a mirror image of the spectrum of d-menthone. The sign of the Cotton effect (the peak or trough in the CD spectrum) is related to the stereochemistry around the carbonyl chromophore.

-

Configuration Assignment: The absolute configuration can be assigned by applying the Octant Rule for ketones, which relates the spatial disposition of substituents relative to the carbonyl group to the sign of the Cotton effect. Alternatively, the experimental spectrum can be compared to a theoretically calculated CD spectrum for a known absolute configuration.[10]

-

Conclusion

The absolute configuration of l-menthone as (2S, 5R) and d-menthone as (2R, 5S) is well-established through a combination of chemical synthesis, chiroptical methods, and spectroscopic techniques. For researchers and professionals in drug development, a thorough understanding of these configurations and the analytical methods used for their determination is paramount for ensuring the quality, efficacy, and safety of products containing these important chiral molecules. The detailed protocols provided herein offer a guide for the experimental determination of the absolute configuration of these and other chiral ketones.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. l-Menthone [drugfuture.com]

- 3. ScenTree - L-Menthone (CAS N° 14073-97-3) [scentree.co]

- 4. researchgate.net [researchgate.net]

- 5. purechemistry.org [purechemistry.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. odinity.com [odinity.com]

A Technical Guide to the Natural Occurrence and Isolation of Menthone Isomers from Mentha Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural distribution of menthone and its isomers within the Mentha genus. It details established protocols for the extraction of essential oils and the subsequent isolation and purification of these commercially significant monoterpene ketones. The information presented is intended to serve as a foundational resource for research, development, and quality control applications.

Introduction to this compound and its Isomers

This compound is a saturated monocyclic monoterpene ketone that, along with its stereoisomer isothis compound, is a significant constituent of the essential oils of various Mentha (mint) species.[1][2] These compounds are structurally related to menthol and are crucial contributors to the characteristic aroma and flavor of peppermint and other mints.[2] The two main isomers, this compound and isothis compound, can interconvert via a reversible epimerization reaction, with the equilibrium typically favoring this compound.[2] Understanding the natural distribution and effective isolation of these isomers is critical for the flavor, fragrance, and pharmaceutical industries.

Below are the chemical structures of the primary this compound isomers.

Caption: Chemical structures of (-)-Menthone and (+)-Isothis compound.

Natural Occurrence in Mentha Species

The concentration and ratio of this compound to isothis compound vary significantly among different Mentha species and even within the same species due to geographical location, climatic conditions, and harvest time.[3][4] Mentha × piperita (peppermint) and Mentha arvensis (corn mint) are the most commercially important sources.[2][5][6]

Quantitative Data on this compound Isomers in Mentha Essential Oils

The following table summarizes the quantitative composition of this compound and isothis compound in the essential oils of various Mentha species as reported in scientific literature.

| Mentha Species | This compound (%) | Isothis compound (%) | Other Key Components (%) | Geographical Origin / Notes | Reference |

| Mentha × piperita | 25.6 | Not specified | Menthol (46.8%), 1,8-Cineole (headspace) | Not specified | [7] |

| Mentha × piperita | 11.2 - 45.6 | 1.3 - 15.5 | Menthol (1.5 - 39.5%), Menthyl acetate (0.3 - 9.2%) | Various European countries | [3] |

| Mentha × piperita (Estonian) | 37.9 - 39.5 | Not specified | Menthol (31.6 - 35.8%) | Estonia | [3] |

| Mentha × piperita (Russian) | 38.2 | 15.5 | Menthol (1.5%), Pulegone (13.0%) | Russia | [3] |

| Mentha arvensis | 12.5 | Not specified | Menthol (65.2%), Menthyl esters (1.8%) | Chinese Mint Oil | [5][6] |

| Mentha arvensis | 12 - 20 | Not specified | Menthol (60 - 85%) | General | [5] |

| Mentha spicata (Eromenthe) | 57.82 | 18.20 | l-Limonene (1.15%), 1,8-Cineole (2.51%) | A specific cultivar with high this compound content | [1] |

Isolation and Purification Workflow

The isolation of this compound isomers from Mentha species is a multi-stage process that begins with the extraction of the essential oil from the plant material, followed by separation and purification steps to isolate the target ketones.

Caption: General experimental workflow for isolating this compound isomers.

Experimental Protocols

Protocol 1: Essential Oil Extraction by Steam Distillation

This protocol describes the extraction of crude essential oil from dried Mentha plant material. Steam distillation is the preferred method as it vaporizes volatile compounds at temperatures below their boiling points, preventing thermal decomposition.[8][9]

-

Apparatus:

-

Large stainless steel still or distillation flask with a perforated bottom.

-

Steam generator (boiler).

-

Condenser.

-

Separatory funnel or collection vessel.

-

Heat source.

-

-

Reagents:

-

Dried Mentha leaves (stems removed, as they contain little oil).[10]

-

Water (for steam generation).

-

Anhydrous sodium sulfate (for drying the oil).

-

-

Procedure:

-

Charge the still with the dried and coarsely chopped Mentha leaves.[11][12] Do not pack too tightly to ensure even steam distribution.[11]

-

Generate steam in the boiler and pass it through the bottom of the still, permeating the plant material.[10][12]

-

The steam will carry the volatile essential oils out of the plant material. The mixture of steam and oil vapor travels to the condenser.[8]

-

Cool the vapor in the condenser. The condensate, a mixture of water and essential oil, is collected in a separatory vessel.[12]

-

Allow the condensate to settle. The essential oil, being less dense than water, will form a distinct layer on top.[8][12]

-

Separate the oil layer from the aqueous layer (hydrosol) using a separatory funnel.

-

To remove residual water, dry the collected oil by passing it through a bed of anhydrous sodium sulfate.[12] Store the crude oil in a sealed, airtight container in a cool, dark place.

-

Protocol 2: Separation by Vacuum Fractional Distillation

This method separates the lower-boiling this compound from the higher-boiling menthol. Performing the distillation under vacuum is crucial as it lowers the boiling points, preventing the decomposition of components like this compound at atmospheric pressure.[13][14]

-

Apparatus:

-

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Charge the round-bottom flask with the crude, dried essential oil.

-

Reduce the pressure in the system to a specified level (e.g., not exceeding 50 mm Hg).[6]

-

Begin heating the oil. Control the heat input to maintain a steady distillation rate.

-

Set a high reflux ratio (e.g., ~50:1) to ensure efficient separation in the column.[6]

-

Collect the initial fractions, which will be rich in this compound and other lower-boiling point compounds. Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

-

The distillation is typically stopped once most of the this compound has been distilled over, leaving a residue rich in menthol and other non-volatile components.[6] This residue is often referred to as "this compound-free oil".[5]

-

Protocol 3: Isomer Separation by Gas Chromatography (GC)

For analytical or preparative separation of this compound and isothis compound, gas chromatography is a highly effective technique.

-

Apparatus:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column suitable for terpene separation. A Carbowax 400 on Chromosorb P has been shown to provide excellent resolution of all this compound and menthol stereoisomers.[15]

-

-

Typical GC Conditions:

-

Column: Carbowax 400 on Chromosorb P (80/100 mesh, AW/DMCS), 10' x 1/8".[15]

-

Injector Temperature: 250 °C.

-

Oven Temperature: Isothermal at 150 °C.[15]

-

Detector Temperature (FID): 250 °C.

-

Carrier Gas: Helium.

-

Flow Rate: 60 cc/min.[15]

-

Sample Preparation: Dilute the this compound-rich fraction in a suitable solvent (e.g., ethanol or hexane).

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The isomers will separate based on their differential interaction with the stationary phase.

-

Identify the peaks corresponding to this compound and isothis compound by comparing their retention times with those of pure standards.

-

For preparative GC, a collection system is used to trap the eluting compounds as they exit the column.

-

Biosynthesis of this compound in Mentha Species

The biosynthesis of p-menthane monoterpenes, including this compound, occurs within the secretory cells of peltate glandular trichomes on the plant's aerial surfaces.[16][17][18] The pathway involves a series of enzymatic conversions starting from the universal monoterpene precursor, geranyl diphosphate.

Caption: Simplified biosynthetic pathway leading to this compound in Mentha.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. kirj.ee [kirj.ee]

- 4. A Comprehensive Review of the Key Characteristics of the Genus Mentha, Natural Compounds and Biotechnological Approaches for the Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iscientific.org [iscientific.org]

- 6. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The process of extracting this compound from peppermint oil. [greenskybio.com]

- 10. davuniversity.org [davuniversity.org]

- 11. scribd.com [scribd.com]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. scribd.com [scribd.com]

- 14. Development of Methodology for molecular crystallization of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Monoterpene Metabolism. Cloning, Expression, and Characterization of this compound Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Menthan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-3-one, commonly known as menthone, is a naturally occurring monoterpene and a key constituent of peppermint and other essential oils.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of p-menthan-3-one, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate its chemical nature.

Chemical Identity and Structure

p-Menthan-3-one is a saturated cyclic ketone with the chemical formula C₁₀H₁₈O.[1][3] Its structure consists of a cyclohexane ring substituted with a methyl group at position 5 and an isopropyl group at position 2, with a carbonyl group at position 3.[1] The presence of two chiral centers at carbons 2 and 5 gives rise to four possible stereoisomers, grouped into two diastereomeric pairs: this compound (trans-isomer) and isothis compound (cis-isomer).[2][4] Each of these exists as a pair of enantiomers ((+)- and (-)-).[2]

Physical Properties

p-Menthan-3-one is typically a colorless, oily liquid with a characteristic minty odor.[1][2] The quantitative physical properties are summarized in the table below. It is important to note that values can vary slightly depending on the isomeric composition of the sample.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1][3] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | Colorless oily liquid | [1][2] |

| Odor | Peppermint-like | [1][2] |

| Boiling Point | 207-210 °C at 760 mmHg | [2] |

| 85-88 °C at 12 mmHg | [5][6] | |

| Melting Point | -6 °C | [2][5] |

| Density | 0.888 - 0.900 g/cm³ at 20-25 °C | [1][5][7] |

| Refractive Index (n_D) | 1.448 - 1.453 at 20 °C | [1][2][7] |

| Flash Point | 69 °C (156 °F) | [2][7] |

| Vapor Pressure | 0.256 mmHg at 25 °C | [2][7] |

| Solubility | Slightly soluble in water; soluble in ethanol and most organic solvents. | [6][8] |

Chemical Properties and Reactivity

As a ketone, p-menthan-3-one undergoes typical reactions of the carbonyl group.

-

Reduction: It can be readily reduced to the corresponding secondary alcohol, p-menthan-3-ol (menthol). This is a commercially significant reaction for the production of menthol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.[9]

-

Oxidation: Oxidation of p-menthan-3-one can lead to the cleavage of the cyclohexane ring, depending on the oxidizing agent and reaction conditions.

-

Enolization: Like other ketones with α-hydrogens, p-menthan-3-one can undergo enolization in the presence of an acid or base catalyst. This is the mechanism by which this compound and isothis compound can interconvert.

-

Condensation Reactions: The carbonyl group can participate in condensation reactions, such as the aldol condensation, to form larger molecules.[9]

Experimental Protocols

The following sections outline generalized experimental procedures for determining the key physical properties of p-menthan-3-one.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Place a small amount (0.5-1 mL) of p-menthan-3-one into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[10][11][12]

-

Determination of Density

-

Apparatus: Pycnometer or a volumetric flask (e.g., 10 mL), analytical balance.

-

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with p-menthan-3-one at the same temperature and weigh it (m₃).

-

The density of p-menthan-3-one can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * density of water at the experimental temperature.[7][13]

-

Determination of Refractive Index

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (sodium lamp), and a dropper.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of p-menthan-3-one onto the prism.

-

Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of p-menthan-3-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1710 cm⁻¹. Other significant peaks include those for C-H stretching of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals for the methyl and isopropyl protons, as well as the protons on the cyclohexane ring. The chemical shifts and splitting patterns are dependent on the specific stereoisomer.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield, typically in the range of 210-220 ppm.

Mass Spectrometry (MS)

The mass spectrum of p-menthan-3-one will show a molecular ion peak (M⁺) at m/z = 154, corresponding to its molecular weight. Common fragmentation patterns involve the loss of the isopropyl group and other alkyl fragments.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of p-menthan-3-one. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for laboratory determination of these properties. A thorough understanding of these properties is essential for its application in research, particularly in the fields of natural product chemistry, flavor and fragrance science, and drug development.

References

- 1. p-Menthan-3-one | C10H18O | CID 6986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0035162) [hmdb.ca]

- 4. echemi.com [echemi.com]

- 5. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]

- 6. Buy p-Menthan-3-one | 491-07-6 [smolecule.com]

- 7. chm.uri.edu [chm.uri.edu]

- 8. massbank.eu [massbank.eu]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

Menthone: A Key Monoterpene in Essential Oils - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthone, a naturally occurring monoterpene ketone, is a significant constituent of many essential oils, most notably those from the Mentha genus. This technical guide provides a comprehensive overview of this compound's role in essential oils, detailing its chemical and physical properties, natural occurrence, and biosynthesis. Furthermore, it delves into the established biological activities of this compound, with a focus on its antimicrobial and anti-inflammatory mechanisms of action. Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are provided to facilitate further research and development. This guide aims to serve as an in-depth resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C10H18O) is a saturated monocyclic monoterpene ketone that, along with its stereoisomer isothis compound, is a key component of peppermint and other mint essential oils.[1] Structurally related to menthol, this compound contributes to the characteristic minty aroma and flavor of these oils.[2] Beyond its sensory properties, this compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects, making it a molecule of significant interest for pharmaceutical and therapeutic applications.[3][4] This guide provides a detailed technical examination of this compound, from its fundamental properties to its mechanisms of action, to support and inform ongoing research and development efforts.

Physicochemical Properties and Quantitative Occurrence of this compound

This compound exists as two stereoisomers, (-)-menthone (l-menthone) and (+)-menthone (d-menthone), with l-menthone being the most common in nature.[2] It is often found in combination with its diastereomer, isothis compound. The physicochemical properties and the quantitative presence of this compound and isothis compound in various essential oils are summarized in the tables below.

Table 1: Physicochemical Properties of l-Menthone

| Property | Value | Reference(s) |

| Molecular Formula | C10H18O | [2] |

| Molar Mass | 154.25 g/mol | [2] |

| Appearance | Colorless liquid | [5] |

| Odor | Minty, peppermint-like | [5] |

| Boiling Point | 207-210 °C | [6] |

| Melting Point | -6 °C | [2] |

| Density | 0.895 g/cm³ at 20 °C | [2] |

| Specific Rotation ([α]D) | -24.8° to -28.9° | |

| Solubility | Soluble in alcohol and fixed oils; slightly soluble in water. | [7] |

| Refractive Index | 1.4480 - 1.4530 at 20 °C | [5] |

Table 2: Quantitative Occurrence of this compound and Isothis compound in Various Essential Oils

| Plant Species | This compound (%) | Isothis compound (%) | Reference(s) |

| Mentha piperita (Peppermint) | 12.7 - 42.97 | 3.8 - 10.3 | [8][9] |

| Mentha arvensis (Corn Mint) | 25.71 | - | [5] |

| Mentha pulegium (Pennyroyal) | 3.09 - 8.7 | 1.56 - 4.0 | [8][10] |

| Mentha spicata (Spearmint) | - | - | [8] |

| Mentha rotundifolia (Apple Mint) | 5.00 | 2.50 | [11] |

| Micromeria fruticosa | 1.1 | 1.2 | |

| Geranium species | Present in trace amounts | - | [1] |

Biosynthesis of this compound in Mentha piperita

The biosynthesis of this compound is a well-elucidated pathway that occurs within the secretory cells of the glandular trichomes of peppermint (Mentha x piperita).[8] The process begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway. A series of enzymatic reactions, localized in different subcellular compartments, leads to the formation of (-)-menthone.

The key enzymatic steps in the biosynthesis of (-)-menthone from geranyl diphosphate are depicted in the following diagram:

References

- 1. selleckchem.com [selleckchem.com]